(4-Cyclobutyl-2-fluorophenyl)boronic acid
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Overview
Description
(4-Cyclobutyl-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyclobutyl group and a fluorine atom. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutyl-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-cyclobutyl-2-fluoroiodobenzene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclobutyl-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester or borane derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Reduction: Boronate esters or borane derivatives.
Scientific Research Applications
(4-Cyclobutyl-2-fluorophenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Cyclobutyl-2-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the coupled product . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Cyclobutyl-2-fluorophenyl)boronic acid is unique due to the presence of both a cyclobutyl group and a fluorine atom on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H12BFO2 |
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Molecular Weight |
194.01 g/mol |
IUPAC Name |
(4-cyclobutyl-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C10H12BFO2/c12-10-6-8(7-2-1-3-7)4-5-9(10)11(13)14/h4-7,13-14H,1-3H2 |
InChI Key |
BWBWAYROOAHFBX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2CCC2)F)(O)O |
Origin of Product |
United States |
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